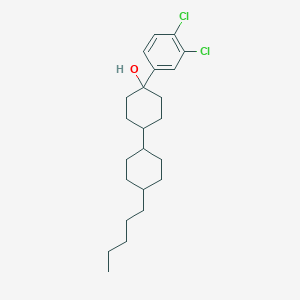
1-(3,4-Dichlorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol is a synthetic organic compound. It belongs to the class of cyclohexanol derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzene and 4-pentylcyclohexanone.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, automated processes, and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) may be employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol has various scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate or its effects on biological systems.
Industry: The compound may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, modulating their activity.
Pathways: The compound may influence signaling pathways, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dichlorophenyl)-4-(4-methylcyclohexyl)cyclohexan-1-ol
- 1-(3,4-Dichlorophenyl)-4-(4-ethylcyclohexyl)cyclohexan-1-ol
Uniqueness
1-(3,4-Dichlorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
90381-00-3 |
|---|---|
Formule moléculaire |
C23H34Cl2O |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-4-(4-pentylcyclohexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C23H34Cl2O/c1-2-3-4-5-17-6-8-18(9-7-17)19-12-14-23(26,15-13-19)20-10-11-21(24)22(25)16-20/h10-11,16-19,26H,2-9,12-15H2,1H3 |
Clé InChI |
ACNLBJVWXMRDII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2CCC(CC2)(C3=CC(=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


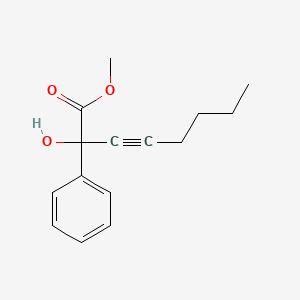
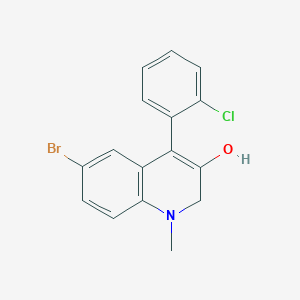
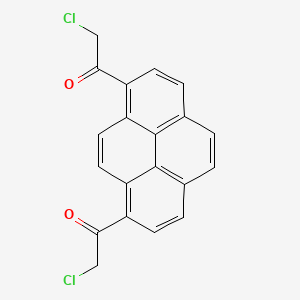
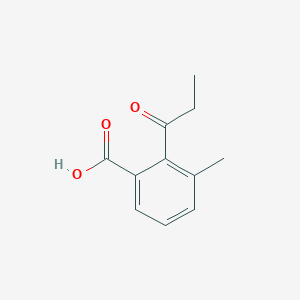


![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)
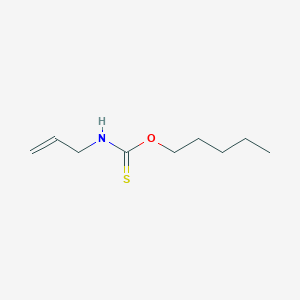
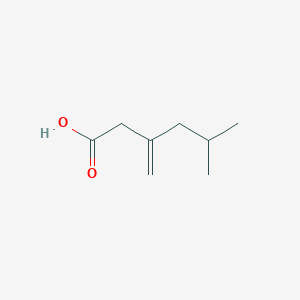

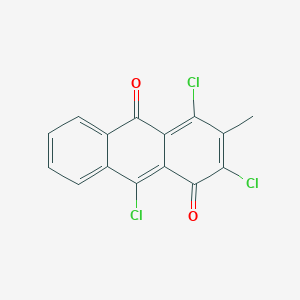
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)

